molecular formula C18H21OP B12592614 1-Methylcyclopentyl diphenylphosphinite CAS No. 612058-40-9

1-Methylcyclopentyl diphenylphosphinite

Cat. No.: B12592614
CAS No.: 612058-40-9
M. Wt: 284.3 g/mol
InChI Key: PATDUHWHKCOTGV-UHFFFAOYSA-N
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Description

1-Methylcyclopentyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H21OP. This compound is characterized by a phosphinite group bonded to a 1-methylcyclopentyl ring and two phenyl groups. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentyl diphenylphosphinite can be synthesized through the reaction of chlorodiphenylphosphine with 1-methylcyclopentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{C}_5\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{C}_5\text{H}_9\text{OPPh}_2 + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentyl diphenylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinate derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphinite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products:

    Oxidation: The major product is 1-methylcyclopentyl diphenylphosphinate.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted phosphinite derivatives.

Scientific Research Applications

1-Methylcyclopentyl diphenylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various organophosphorus compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-methylcyclopentyl diphenylphosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphinite group can also undergo oxidation and substitution reactions, contributing to its reactivity and versatility in different chemical processes.

Comparison with Similar Compounds

    Methyldiphenylphosphine: Similar in structure but with a methyl group instead of the 1-methylcyclopentyl ring.

    Diphenylphosphine oxide: Contains a phosphine oxide group instead of the phosphinite group.

Uniqueness: 1-Methylcyclopentyl diphenylphosphinite is unique due to the presence of the 1-methylcyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in specific catalytic and synthetic applications.

Properties

CAS No.

612058-40-9

Molecular Formula

C18H21OP

Molecular Weight

284.3 g/mol

IUPAC Name

(1-methylcyclopentyl)oxy-diphenylphosphane

InChI

InChI=1S/C18H21OP/c1-18(14-8-9-15-18)19-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3

InChI Key

PATDUHWHKCOTGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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